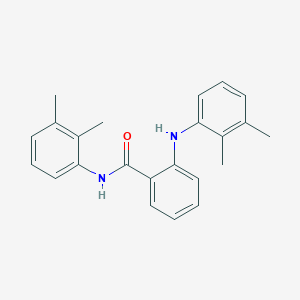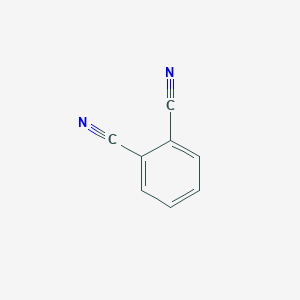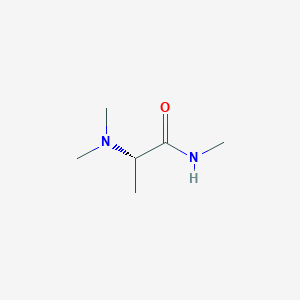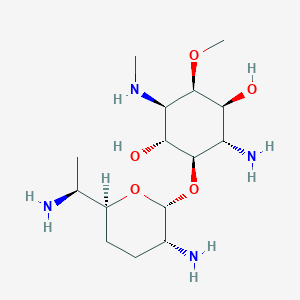
1,3-Dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrazole-4-carboxamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DMPA is a pyrazole derivative that has a wide range of biological activities, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 1,3-Dimethylpyrazole-4-carboxamide may also act by blocking the activity of certain enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1,3-Dimethylpyrazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve glucose metabolism in diabetic rats. 1,3-Dimethylpyrazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 1,3-Dimethylpyrazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1,3-Dimethylpyrazole-4-carboxamide may have off-target effects that could complicate experimental outcomes.
Orientations Futures
There are several future directions for research on 1,3-Dimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on its chemical structure. 1,3-Dimethylpyrazole-4-carboxamide has shown promise as a potential treatment for various diseases, and further research may lead to the development of new therapies.
Another area of interest is the development of new materials and polymers based on 1,3-Dimethylpyrazole-4-carboxamide. Its unique chemical properties make it a useful building block for the synthesis of new materials with specific properties.
Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide and its potential off-target effects. This will be important for the development of new drugs and the interpretation of experimental results.
Méthodes De Synthèse
The synthesis of 1,3-Dimethylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ammonia to yield 1,3-Dimethylpyrazole-4-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
1,3-Dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1,3-Dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, diabetes, and other diseases.
In agriculture, 1,3-Dimethylpyrazole-4-carboxamide has been used as a plant growth regulator to increase crop yield and improve plant resistance to environmental stress. It has also been investigated as a potential pesticide and herbicide.
In material science, 1,3-Dimethylpyrazole-4-carboxamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form strong bonds with other molecules, making it a useful tool for the development of new materials with specific properties.
Propriétés
Numéro CAS |
124845-21-2 |
|---|---|
Nom du produit |
1,3-Dimethylpyrazole-4-carboxamide |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
Clé InChI |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
SMILES canonique |
CC1=NN(C=C1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)








